1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride

Übersicht

Beschreibung

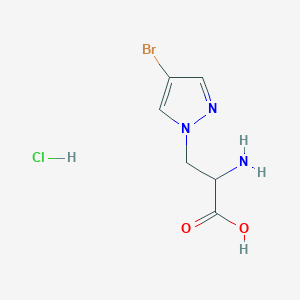

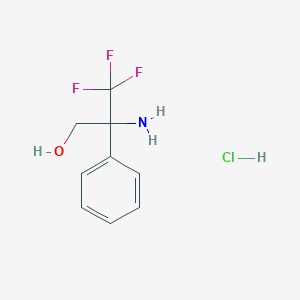

1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride are not detailed in the search results, apart from its molecular weight which is 251.73 .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Sulfonyl chlorides, including structures similar to "1-Cyclopentanecarbonylazetidine-3-sulfonyl chloride," are utilized in the efficient asymmetric synthesis of β-sultams through cyclization processes. The reported methodology, which involves aza-Michael addition, highlights the compound's role in synthesizing structurally complex and optically active molecules (Enders & Wallert, 2002).

Sulfonylation/Cyclization Reactions

The visible-light-induced sulfonylation/cyclization of vinyl azides using sulfonyl chlorides demonstrates an innovative approach to construct C–S bonds and facilitate the formation of complex heterocyclic structures. This method emphasizes the versatility of sulfonyl chlorides in enabling new bond-forming reactions under mild conditions (Mao et al., 2018).

Novel Synthesis Methods

Research on new synthesis methods for alkane- and arylsulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide provides insights into more efficient, high-yield processes for producing sulfonyl chlorides. Such advancements are crucial for the large-scale production of sulfonyl chloride derivatives used in various applications, including pharmaceuticals and agrochemicals (Lezina et al., 2011).

Antibacterial Agents

The synthesis and evaluation of N-sulfonated derivatives of piperazine as potential antibacterial agents illustrate the pharmaceutical applications of sulfonyl chloride derivatives. Such studies indicate the potential of sulfonyl chloride-based compounds in developing new therapeutic agents against bacterial infections (Abbasi et al., 2020).

Iodine-Promoted Radical Cyclization

Iodine-promoted radical cyclization reactions of enynes with sulfonyl hydrazides, resulting in sulfonylated products, showcase the compound's role in facilitating diverse chemical transformations. This method allows for the efficient synthesis of functionalized sulfones, underlining the importance of sulfonyl chlorides in organic and medicinal chemistry (Zheng et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclopentanecarbonyl)azetidine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3S/c10-15(13,14)8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHUVWISAHUGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)